![molecular formula C14H15N5 B6267401 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline CAS No. 1006348-74-8](/img/no-structure.png)

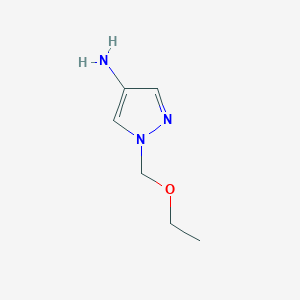

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . The structure can be further characterized using techniques such as 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including N-azolylsulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the molecular structure .Mécanisme D'action

Target of Action

The primary targets of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

It has been observed that the compound displays superior antipromastigote activity . This suggests that it may interfere with the life cycle of the parasites, inhibiting their growth and proliferation.

Result of Action

The compound has been found to exhibit potent antileishmanial and antimalarial activities . It has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .

Safety and Hazards

Orientations Futures

The future directions for research on pyrazole derivatives are vast, given their wide range of applications in various fields of science. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of structurally diverse pyrazole derivatives is highly desirable .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline' involves the reaction of 4-nitroaniline with 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole in the presence of a reducing agent to form the intermediate 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline. The intermediate is then subjected to a catalytic hydrogenation reaction to obtain the final product.", "Starting Materials": [ "4-nitroaniline", "3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole", "Reducing agent", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline and 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature until the reaction is complete.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate to obtain the intermediate 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline.", "Step 5: Dissolve the intermediate in a suitable solvent and add a suitable catalyst.", "Step 6: Subject the reaction mixture to catalytic hydrogenation at a suitable temperature and pressure until the reaction is complete.", "Step 7: Filter the reaction mixture to remove any insoluble impurities.", "Step 8: Concentrate the filtrate to obtain the final product '4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline'." ] } | |

Numéro CAS |

1006348-74-8 |

Nom du produit |

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |

Formule moléculaire |

C14H15N5 |

Poids moléculaire |

253.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.